molecular formula C10H12IN B15204700 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15204700
M. Wt: 273.11 g/mol
InChI Key: NSSZNDWBWPNYEB-UHFFFAOYSA-N
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Description

5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound with the molecular formula C10H12IN . It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the 5th position and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, thiols, or secondary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted tetrahydronaphthalenes.

    Oxidation Products: Naphthylamine derivatives.

    Reduction Products: Deiodinated tetrahydronaphthalene.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action for 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine in biological systems is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the iodine atom, which imparts specific reactivity and properties, such as higher atomic mass and potential for radiolabeling, making it valuable in both synthetic and biological applications .

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

5-iodo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H12IN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2

InChI Key

NSSZNDWBWPNYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)I)N

Origin of Product

United States

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